

An In-Depth Technical Guide to 2,2,11,11-Tetradeuteriododecanedioic Acid

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Compound of Interest

Compound Name: 2,2,11,11-Tetradeuteriododecanedioic acid

Cat. No.: B1472726

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Introduction: **2,2,11,11-Tetradeuteriododecanedioic acid** is a stable isotope-labeled version of dodecanedioic acid, a dicarboxylic acid. Its strategic deuterium labeling makes it an invaluable tool in metabolic research, pharmacokinetic studies, and as an internal standard for mass spectrometry-based quantification. This guide provides a comprehensive overview of its properties, synthetic approaches, experimental protocols, and metabolic significance for researchers, scientists, and drug development professionals.

Compound Data and Physical Properties

2,2,11,11-Tetradeuteriododecanedioic acid is primarily used in research settings where precise quantification or metabolic tracing of its non-deuterated counterpart is required.

Table 1: Compound Identification

Identifier	Value
CAS Number	97543-02-7[1]
IUPAC Name	2,2,11,11-tetradeuteriododecanedioic acid[1]
Synonyms	1,12-Dodecanedioic-2,2,11,11-d4 acid[1]
Molecular Formula	C ₁₂ H ₁₈ D ₄ O ₄
Molecular Weight	234.33[1]

| Purity | ≥ 98 atom % D[1] |

Table 2: Physicochemical Properties (Data for non-deuterated analog Tetradecanedioic Acid, CAS 821-38-5)

Property	Value
Melting Point	124-127 °C
Form	White to off-white powder
Solubility	Slightly soluble in DMSO and Methanol
Water Solubility	Slightly soluble

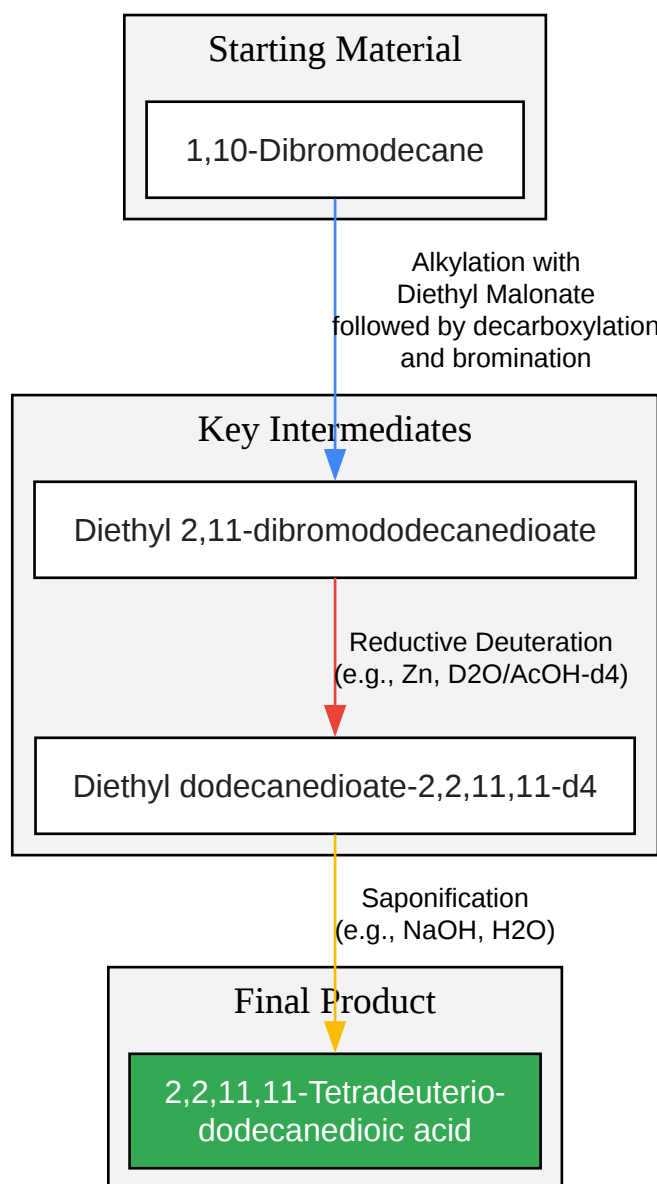
| LogP | 4.2 (at 25°C) |

Experimental Protocols

Detailed methodologies are crucial for the effective use of this compound in a laboratory setting. Below are a generalized synthetic strategy and a protocol for preparing solutions for in vivo studies.

The synthesis of specifically labeled deuterated long-chain dicarboxylic acids often involves a multi-step process. While a direct protocol for **2,2,11,11-tetradeuteriododecanedioic acid** is not readily available, a plausible pathway can be constructed based on established organic chemistry methods for deuterium incorporation. A common strategy involves the deuteration of α -positions to a carbonyl group.

A hypothetical synthesis could start from a symmetrical precursor like 1,10-dibromodecane. This would be used to build the carbon skeleton, followed by the introduction of the carboxyl groups and the deuterium atoms at the appropriate positions.



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Caption: A plausible synthetic workflow for **2,2,11,11-tetradeuteriododecanedioic acid**.

The following protocols are adapted from methods for the non-deuterated analog, tetradecanedioic acid, and are suitable for preparing dosing solutions for animal experiments. It is recommended to prepare working solutions freshly on the day of use.

Protocol 1: Suspended Solution for Oral/Intraperitoneal Injection

- Objective: To prepare a 2.5 mg/mL suspended solution.

- Solvent System: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
- Procedure (for 1 mL):
 - Prepare a stock solution of the compound in DMSO (e.g., 25 mg/mL).
 - To 400 μ L of PEG300, add 100 μ L of the DMSO stock solution and mix thoroughly.
 - Add 50 μ L of Tween-80 to the mixture and mix again until uniform.
 - Add 450 μ L of saline to bring the total volume to 1 mL.
 - If precipitation occurs, use sonication or gentle heating to aid dissolution.

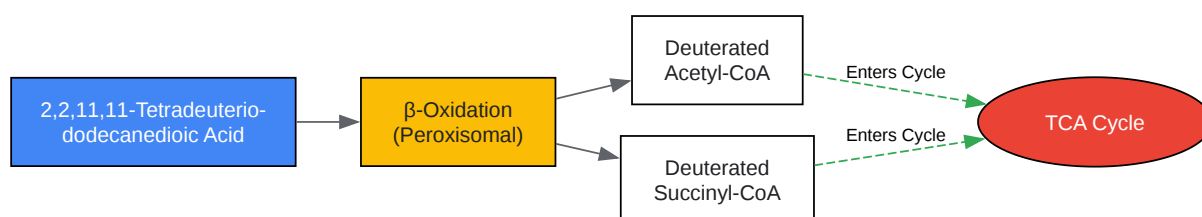
Protocol 2: Clear Solution for Injection

- Objective: To prepare a clear solution of ≥ 2.5 mg/mL.
- Solvent System: 10% DMSO, 90% Corn Oil.
- Procedure (for 1 mL):
 - Prepare a stock solution of the compound in DMSO (e.g., 25 mg/mL).
 - Add 100 μ L of the DMSO stock solution to 900 μ L of corn oil.
 - Mix thoroughly until a clear solution is obtained.
 - Note: This formulation should be used cautiously for dosing periods exceeding half a month.

Metabolic Significance and Pathways

Long-chain dicarboxylic acids like dodecanedioic acid are endogenous metabolites. They are typically formed through the omega-oxidation of fatty acids. Their metabolism proceeds via β -oxidation from both ends of the molecule, yielding shorter-chain dicarboxylic acids and, ultimately, succinyl-CoA, which can enter the Citric Acid (TCA) Cycle.

The use of **2,2,11,11-tetradeuteriododecanedioic acid** allows researchers to trace the flux through this metabolic pathway, distinguishing it from endogenous pools. Furthermore, tetradecanedioic acid has been identified as an endogenous biomarker for assessing the activity of organic anion transporting polypeptides (OATPs).



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Caption: Metabolic fate of dodecanedioic acid via β -oxidation into the TCA cycle.

Applications in Research and Drug Development

The primary utility of **2,2,11,11-tetradeuteriododecanedioic acid** stems from the kinetic isotope effect and its use as a heavy-labeled internal standard.

- **Metabolic Flux Analysis:** By introducing the deuterated compound, researchers can trace its metabolic fate and quantify the rate of its conversion through various pathways without interference from the endogenous, non-labeled compound.
- **Pharmacokinetic Studies:** In drug development, deuteration can sometimes alter the metabolic profile of a molecule, potentially leading to improved pharmacokinetic properties. While this dicarboxylic acid is not a drug itself, studying its metabolism provides insights into the handling of dicarboxylic acid moieties that may be present in drug candidates.
- **Quantitative Bioanalysis:** This is the most common application. In liquid chromatography-mass spectrometry (LC-MS) methods, a known amount of the deuterated compound is added to a biological sample (e.g., plasma, urine). Because it is chemically identical to the endogenous analyte, it behaves the same way during sample extraction and ionization. However, it is distinguishable by its higher mass. This allows for highly accurate and precise quantification of the non-deuterated dodecanedioic acid.

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References

- 1. alfa-chemistry.com [alfa-chemistry.com]
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